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Introduction
Accurate assessment of cell viability is fundamental in cell biology research and crucial for

applications ranging from routine cell culture monitoring to high-throughput screening in drug

development. Erythrosine B, a cherry-pink xanthene dye, serves as a reliable and safer

alternative to the commonly used Trypan Blue for determining the viability of adherent

mammalian cells.[1][2][3] This vital stain operates on the principle of dye exclusion, whereby

viable cells with intact plasma membranes prevent the dye from entering the cytoplasm.[3][4][5]

In contrast, non-viable cells with compromised membrane integrity allow the dye to passively

diffuse across the membrane, leading to the staining of intracellular proteins and rendering the

cells pink or red.[4][5]

This application note provides a detailed protocol for the use of Erythrosine B to stain

adherent mammalian cells directly in culture vessels, outlines its mechanism of action, and

presents key quantitative data to guide experimental design. Notably, Erythrosine B offers

several advantages over Trypan Blue, including lower cytotoxicity, greater stability, and

enhanced reliability for staining cells in monolayer cultures.[1][2][6]

Principle of the Method
The utility of Erythrosine B as a vital stain is predicated on the selective permeability of the

plasma membrane of live cells. Healthy, viable cells actively maintain membrane integrity,
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effectively excluding the negatively charged Erythrosine B molecules.[7] Conversely, cells

undergoing necrosis or late-stage apoptosis lose this barrier function, allowing the dye to enter

and bind to intracellular components, thus staining the dead cells.[4] This clear distinction

between stained (non-viable) and unstained (viable) cells allows for straightforward

quantification of cell viability using brightfield microscopy.

Materials and Reagents
Erythrosine B powder (e.g., Sigma-Aldrich, Cat. No. 198269)

Phosphate-Buffered Saline (PBS), sterile

Tris-HCl buffer (0.1 M, pH 7.4)

Sterile distilled water

Adherent mammalian cells cultured in multi-well plates, flasks, or on coverslips

Brightfield microscope with a camera

Hemocytometer or automated cell counter (for optional cell counting of a detached sample)

Experimental Protocols
Preparation of Erythrosine B Stock and Working
Solutions
Erythrosine B Stock Solution (e.g., 2% w/v):

Prepare 0.1 M Tris-HCl buffer: In a 50 mL tube, dilute 1 M Tris-HCl buffer 1:10 by adding 45

mL of sterile distilled water to 5 mL of 1 M Tris-HCl buffer.[6]

Weigh 0.8 g of Erythrosine B powder and add it to a 50 mL tube.[6]

Add the 0.1 M Tris-HCl buffer to the tube to a final volume of 40 mL to achieve a 2% (w/w)

solution.[6]

Vortex thoroughly until the powder is completely dissolved.[6]
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Store the stock solution protected from light at 4°C.

Erythrosine B Working Solution (e.g., 0.1% w/v):

In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.[6]

Add 0.5 mL of 1 M Tris-HCl buffer and vortex to mix.[6]

Remove 0.5 mL of this buffered solution.[6]

Add 0.5 mL of the 2% Erythrosine B stock solution to the 9.5 mL of buffered water to yield a

0.1% working solution.[6]

Alternatively, a working solution of 0.02% w/v in PBS is also commonly used.[3]

Staining Protocol for Adherent Mammalian Cells
This protocol is designed for direct staining of adherent cells in their culture vessel.

Aspirate Culture Medium: Carefully aspirate the cell culture medium from the well or flask

containing the adherent cells.

Wash with PBS (Optional but Recommended): Gently wash the cell monolayer once with an

appropriate volume of sterile PBS to remove any residual serum and floating dead cells.

Serum proteins can bind to Erythrosine B, potentially affecting staining efficiency.[7]

Add Erythrosine B Working Solution: Add a sufficient volume of the Erythrosine B working

solution to completely cover the cell monolayer. The recommended concentration may vary

depending on the presence of serum in the staining medium (see table below).

Incubate: Incubate the cells at room temperature or 37°C. Incubation times can vary

depending on the cell line and experimental conditions.[7] A typical incubation period is 1-15

minutes.[6][7]

Visualize and Quantify:

Place the culture vessel on the stage of a brightfield microscope.
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Observe the cells: viable cells will appear bright and unstained, while non-viable cells will

be stained pink or red.

Capture images from several random fields of view for quantification.

Count the number of stained (non-viable) and unstained (viable) cells in each field.

Calculate Cell Viability:

Cell Viability (%) = (Number of unstained cells / Total number of cells) x 100

Data Presentation
The following tables summarize key quantitative parameters for Erythrosine B staining.

Table 1: Recommended Staining Conditions for Adherent Cells

Parameter Recommended Range Notes

Working Concentration 0.02% - 0.2% (w/v)

In serum-free media, 0.06% is

a good starting point.[7] In the

presence of serum (e.g., 5%

FBS), a higher concentration

of ≥0.2% is recommended as

serum proteins can bind the

dye.[7]

Incubation Time 1 - 15 minutes

For rapid dead cell staining, 1

minute is often sufficient.[6][7]

For some cell lines, longer

incubation (10-15 min) might

be used, but be aware that

Erythrosine B can be toxic with

prolonged exposure.[7]

Incubation Temperature Room Temperature or 37°C
37°C may accelerate staining

in some cases.[7]

Table 2: Comparison of Erythrosine B and Trypan Blue for Adherent Cell Staining
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Feature Erythrosine B Trypan Blue

Staining of Dead Cells
Stains dead cells cherry-

pink/red.[1]
Stains dead cells blue.[1]

Reliability for Monolayers

More reliable; stains a higher

percentage of lethally treated

monolayer cells.[1][2]

Less reliable; may only stain

up to 60% of dead cells in a

monolayer.[1][2]

Toxicity to Live Cells

Generally non-toxic for short

incubation periods (<2 hours).

[6][8] However, can be lethal

with prolonged exposure.[7]

Known to be cytotoxic and

carcinogenic.[3]

Serum Interference

Yes, serum proteins bind the

dye, requiring higher

concentrations for effective

staining.[7]

Yes, also binds to serum

proteins.[8]

Time to Stain Dead Cells
Rapid, as fast as 1 minute.[6]

[8]

Slower, may take over 50

minutes for optimal staining.[8]

Visualizations
Mechanism of Action
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Mechanism of Erythrosine B Staining
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Caption: Mechanism of Erythrosine B as a vital stain.
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Erythrosine B Staining Workflow for Adherent Cells
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Caption: Experimental workflow for Erythrosine B staining.
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Troubleshooting and Considerations
Toxicity of Erythrosine B: While less toxic than Trypan Blue, Erythrosine B can be lethal to

live cells upon prolonged exposure.[7] It is crucial to adhere to the recommended incubation

times.

Effect of Serum: The presence of serum in the culture medium can interfere with staining by

binding to Erythrosine B.[7] It is advisable to wash cells with PBS before staining or use a

higher concentration of the dye if staining in serum-containing medium.

pH of Staining Solution: Ensure the PBS or buffer used for the working solution is at a

physiological pH (7.2-7.4) to avoid inducing cell stress during the staining procedure.

Phototoxicity: Erythrosine B is a photosensitizer.[9] While generally not an issue for

standard brightfield microscopy, prolonged exposure to high-intensity light should be

minimized to avoid potential phototoxic effects.

Conclusion
Erythrosine B is a highly effective and safer alternative to Trypan Blue for the viability

assessment of adherent mammalian cells.[1][2][3] Its rapid action and clear differentiation

between live and dead cells make it a convenient tool for routine cell culture and various

experimental applications. By following the detailed protocol and considering the factors

outlined in this application note, researchers can obtain reliable and consistent cell viability

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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